molecular formula C23H25N3O3S B3456799 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B3456799
M. Wt: 423.5 g/mol
InChI Key: UXNVEXQTFYPYPC-UHFFFAOYSA-N
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Description

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyridine ring and a methanesulfonamido group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzamide with 3,4-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Introduction of the Pyridine Ring: The intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(4-METHYL-PYRIDIN-2-YL)-BENZAMIDE
  • N-(PYRIDIN-4-YL)ISONICOTINAMIDE
  • N-METHYL-1-(PYRIDIN-4-YL)METHANAMINE

Uniqueness

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its combination of a benzamide core, a sulfonamide group, and a pyridine ring. This unique structure allows for diverse chemical reactivity and a wide range of applications in various scientific fields.

Properties

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17-6-11-22(13-18(17)2)26(30(3,28)29)16-19-7-9-21(10-8-19)23(27)25-15-20-5-4-12-24-14-20/h4-14H,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNVEXQTFYPYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
Reactant of Route 6
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

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